molecular formula C12H13BrO3 B13296003 Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate CAS No. 1397707-99-1

Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate

Cat. No.: B13296003
CAS No.: 1397707-99-1
M. Wt: 285.13 g/mol
InChI Key: UUUMBZRNEQIIJG-FNORWQNLSA-N
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Description

Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is a cinnamate derivative characterized by an ethyl ester group, an (E)-configured α,β-unsaturated carbonyl system, and a substituted phenyl ring with bromo (Br) and methoxy (OCH₃) groups at the 2- and 4-positions, respectively. The bromo substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group donates electron density via resonance, creating a unique electronic profile. This compound is structurally related to coumarins and cinnamic acid derivatives, which are widely studied for their pharmacological and material applications. Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions, as seen in analogous compounds .

Properties

CAS No.

1397707-99-1

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8H,3H2,1-2H3/b7-5+

InChI Key

UUUMBZRNEQIIJG-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)Br

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

[ \text{2-bromo-4-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-4-methoxyphenylpropanol.

    Substitution: Formation of 2-methoxy-4-methoxyphenylprop-2-enoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The bromo and methoxy substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate

  • Substituents : 2,4-dihydroxy (OH) groups.
  • Key Differences : The absence of bromo and methoxy groups reduces steric hindrance and alters electronic properties. The dihydroxy groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. However, these groups also render the compound prone to oxidative degradation, as observed in umbelliferone derivatives under extraction conditions .

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

  • Substituents : 2-bromo, 4-fluoro (F).
  • Key Differences : Fluorine, being smaller and more electronegative than methoxy, intensifies electron-withdrawing effects. This enhances reactivity in electrophilic substitutions and may improve metabolic stability in drug candidates compared to methoxy-containing analogs .
  • Synthesis : Similar bromo-substituted cinnamates are synthesized via Heck coupling or esterification .

Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate

  • Substituents : Single 4-hydroxy (OH) group.
  • Key Differences : The lack of bromo substitution reduces steric hindrance, while the hydroxy group increases acidity (pKa ~10). This compound is identified as a biomarker in vinegar due to its natural occurrence in fermented products .

Functional Group Modifications

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Modification: Cyano (CN) group replaces the α-hydrogen of the propenoate.
  • Impact: The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system, making it more reactive in Michael additions. This derivative is a key intermediate for synthesizing 2-propenoylamides with reported antimicrobial activity .

Ethyl (2E)-3-(5'-methoxy-2'-propargyloxyphenyl)prop-2-enoate

  • Modification : Propargyloxy (O–C≡CH) group at the 2-position.
  • Impact : The propargyl group enables click chemistry applications (e.g., cycloadditions) and serves as a precursor to chromene derivatives via Overman rearrangement. High yields (99%) are achieved in its synthesis, highlighting synthetic efficiency .

Structural Analogues with Extended Conjugation

Ethyl (2E)-3-(7-methoxynaphthalen-1-yl)prop-2-enoate

  • Structure : Naphthalene ring replaces phenyl, with methoxy at the 7-position.
  • Impact : Extended π-conjugation increases UV absorption, making it suitable for optoelectronic materials. The compound is synthesized via microwave-assisted palladium catalysis with 90% yield .

Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Key Properties References
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate 2-Br, 4-OCH₃ High steric hindrance; mixed electronic effects (EWG + EDG)
Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate 2,4-OH Prone to degradation; high polarity
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate 2-Br, 4-F Enhanced electrophilicity; improved metabolic stability
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-OH Natural biomarker; acidic (pKa ~10)

Table 2: Functional Group Impact on Reactivity

Compound Name Functional Group Reactivity Profile References
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate α-Cyano Electrophilic α,β-unsaturated system; Michael acceptor
Ethyl (2E)-3-(5'-methoxy-2'-propargyloxyphenyl)prop-2-enoate Propargyloxy Click chemistry compatibility; chromene precursor

Biological Activity

Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of esters, characterized by the presence of a bromo and methoxy substituent on the phenyl ring. Its molecular structure can be represented as follows:

C12H12BrO3\text{C}_12\text{H}_{12}\text{BrO}_3

This structure influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromo and methoxy) enhances its lipophilicity, potentially improving its binding affinity to these targets.

Potential Biological Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

CompoundActivityReference
Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoateModerate antibacterial activity
4-Methoxycinnamic acidAntimicrobial effects against various pathogens

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

StudyConcentration TestedIC50 Value
Inhibition of TNF-alpha production30 µM15.8 ± 0.6 µM against STAT3

Case Studies

  • Inhibition of Protein–Protein Interactions : A study demonstrated that this compound derivatives could inhibit protein-protein interactions critical for cancer progression, showing promise as a therapeutic agent in oncology .
  • Antiviral Activity : In another investigation, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in cell cultures, particularly focusing on coronaviruses .

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